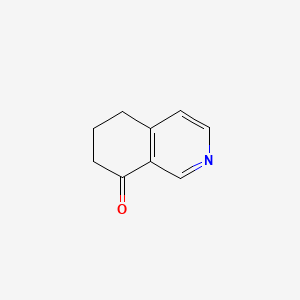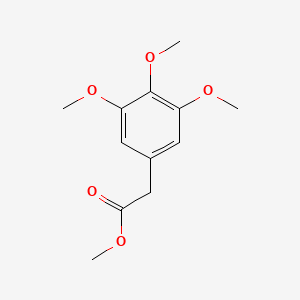
5-Bromo-2,3,3-triméthyl-3H-indole
Vue d'ensemble
Description
5-Bromo-2,3,3-trimethyl-3H-indole: is a heterocyclic organic compound with the molecular formula C11H12BrN . It is a derivative of indole, a structure commonly found in many natural products and pharmaceuticals. This compound is characterized by the presence of a bromine atom at the 5-position and three methyl groups at the 2, 3, and 3 positions of the indole ring. It appears as a white crystalline solid with a distinct odor .
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: 5-Bromo-2,3,3-trimethyl-3H-indole is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: It serves as a building block in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Industry:
Dye and Pigment Production: The compound is used in the production of dyes and pigments due to its ability to form stable, colored complexes.
Mécanisme D'action
Target of Action
The primary targets of 5-Bromo-2,3,3-trimethyl-3H-indole are currently unknown. This compound is a chemical substance with the molecular formula C11H12BrN
Pharmacokinetics
Its physical and chemical properties, such as a boiling point of 285.4±40.0 °C at 760 mmHg, a density of 1.4±0.1 g/cm3, and a molecular weight of 238.124 , suggest that it may have certain bioavailability characteristics.
Analyse Biochimique
Biochemical Properties
5-Bromo-2,3,3-trimethyl-3H-indole plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6 . These interactions can lead to the inhibition of enzyme activity, affecting the metabolism of other compounds. Additionally, 5-Bromo-2,3,3-trimethyl-3H-indole can bind to proteins and other biomolecules, influencing their function and stability.
Cellular Effects
The effects of 5-Bromo-2,3,3-trimethyl-3H-indole on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway . This compound can alter gene expression, leading to changes in cellular metabolism and function. For instance, it can induce apoptosis in certain cancer cell lines, highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, 5-Bromo-2,3,3-trimethyl-3H-indole exerts its effects through binding interactions with biomolecules. It can inhibit enzyme activity by binding to the active site, preventing substrate access . This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,3,3-trimethyl-3H-indole can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light or high temperatures . Long-term studies have shown that its effects on cellular function can persist, with some cells exhibiting altered metabolism and gene expression even after the compound is removed.
Dosage Effects in Animal Models
The effects of 5-Bromo-2,3,3-trimethyl-3H-indole vary with different dosages in animal models. At low doses, it can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can induce toxic effects, including liver damage and oxidative stress. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
5-Bromo-2,3,3-trimethyl-3H-indole is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within cells.
Transport and Distribution
Within cells and tissues, 5-Bromo-2,3,3-trimethyl-3H-indole is transported and distributed through interactions with transporters and binding proteins . It can accumulate in specific cellular compartments, influencing its localization and activity. For example, it may be transported into the nucleus, where it can interact with DNA and transcription factors.
Subcellular Localization
The subcellular localization of 5-Bromo-2,3,3-trimethyl-3H-indole is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Indole and Brominated Alkane Reaction: One common method involves the reaction of indole with a brominated alkane under basic conditions and in the presence of an appropriate solvent.
Indole and Trimethyl Bromide Reaction: Another method involves the reaction of indole with trimethyl bromide, resulting in the formation of 5-Bromo-2,3,3-trimethyl-3H-indole.
Industrial Production Methods: Industrial production typically follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2,3,3-trimethyl-3H-indole can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Major Products:
Comparaison Avec Des Composés Similaires
- 5-Chloro-2,3,3-trimethyl-3H-indole
- 5-Fluoro-2,3,3-trimethyl-3H-indole
- 5-Iodo-2,3,3-trimethyl-3H-indole
Comparison:
- Halogen Variation: The primary difference lies in the halogen atom (bromine, chlorine, fluorine, iodine) at the 5-position. This variation affects the compound’s reactivity and physical properties.
- Reactivity: Bromine, being larger and less electronegative than chlorine and fluorine, generally makes 5-Bromo-2,3,3-trimethyl-3H-indole more reactive in substitution reactions compared to its chloro and fluoro counterparts .
Propriétés
IUPAC Name |
5-bromo-2,3,3-trimethylindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN/c1-7-11(2,3)9-6-8(12)4-5-10(9)13-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWLZEOAVCFTAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459476 | |
| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54136-24-2 | |
| Record name | 5-Bromo-2,3,3-trimethyl-3H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54136-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2,3,3-TRIMETHYL-3H-INDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 5-bromo-2,3,3-trimethyl-3H-indole in the synthesis of spironaphthopyrans?
A: 5-Bromo-2,3,3-trimethyl-3H-indole serves as a crucial starting material in the synthesis of 1-allylspiro[2H-indole-2,3’-[3H]naphth[2,1-b]pyrans] []. The process involves alkylation of 5-bromo-2,3,3-trimethyl-3H-indole with allyl bromide to produce 1-allyl-3H-indolium salts. These salts are then condensed with 2-hydroxy-1-naphthaldehyde, ultimately yielding the desired 1-allylspiro[2H-indole-2,3’-[3H]naphth[2,1-b]pyrans] [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1310599.png)

![4,4-Dimethyl-3,5,8-trioxabicyclo[5.1.0]octane](/img/structure/B1310602.png)



![2-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate](/img/structure/B1310611.png)
![Ethyl 2-amino-6-benzoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1310612.png)

![Spiro[chroman-2,1'-cyclohexan]-4-one](/img/structure/B1310622.png)
![2,4-Dichloro-6-methylthieno[2,3-D]pyrimidine](/img/structure/B1310623.png)

